Propazine D6 (isopropyl D6)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

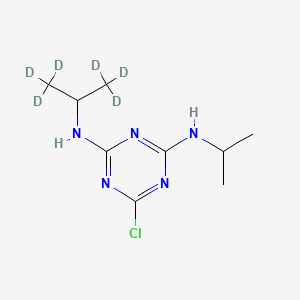

Propazine D6 (isopropyl D6) is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of propazine, a herbicide belonging to the s-triazine chemical family. The molecular formula of Propazine D6 (isopropyl D6) is C9H10ClN5, and it has a molecular weight of 235.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propazine D6 (isopropyl D6) involves the incorporation of deuterium atoms into the isopropyl groups of propazine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of Propazine D6 (isopropyl D6) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Propazine D6 (isopropyl D6) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert Propazine D6 (isopropyl D6) into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Propazine D6 (isopropyl D6) may yield deuterated oxidation products, while reduction may produce deuterated reduced forms.

Scientific Research Applications

Propazine D6 (isopropyl D6) has a wide range of scientific research applications, including:

Biology: Employed in studies investigating the metabolic pathways and degradation of propazine in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of propazine-related compounds.

Mechanism of Action

Propazine D6 (isopropyl D6) exerts its effects by inhibiting cell division and photosynthesis in target organisms. The compound interferes with the normal functioning of the photosystem II complex in plants, leading to the disruption of electron transport and energy production. This ultimately results in the inhibition of growth and development of susceptible plants .

Comparison with Similar Compounds

Similar Compounds

Atrazine D6: Another stable isotope-labeled herbicide used as a reference standard.

Simazine D6: A deuterated analog of simazine, used in similar analytical applications.

Terbuthylazine D6: A deuterated form of terbuthylazine, employed in environmental and food analysis.

Uniqueness

Propazine D6 (isopropyl D6) is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate quantification and identification in complex matrices. Additionally, its specific mode of action and chemical properties make it a valuable tool in various scientific research fields .

Properties

Molecular Formula |

C9H16ClN5 |

|---|---|

Molecular Weight |

235.75 g/mol |

IUPAC Name |

6-chloro-2-N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3 |

InChI Key |

WJNRPILHGGKWCK-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC(C)C |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.